2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This naming convention follows the standard protocol for substituted benzoyl chlorides, where the parent structure is benzoyl chloride and the substituents are numbered according to their positions on the aromatic ring relative to the carbonyl carbon, which is designated as position 1.
The compound is alternatively designated as benzoyl chloride, 2-fluoro-4,6-bis(trifluoromethyl)-, which represents the functional group-based naming system. Additional nomenclatural variations include the simplified designation "2-fluoro-4,6-bis trifluoromethyl benzoyl chloride" as documented in various chemical databases. The German nomenclature system designates this compound as "2-Fluor-4,6-bis(trifluormethyl)benzoylchlorid," maintaining the same structural identification principles while adapting to language-specific conventions.
The Chemical Abstracts Service registry number 1017778-34-5 serves as the unique identifier for this compound across international chemical databases. The Molecular Design Limited number MFCD09258670 provides an additional standardized reference point for chemical information systems. The PubChem Compound Identifier 46737582 facilitates access to comprehensive chemical data within the National Center for Biotechnology Information database system.
Molecular Formula and Structural Isomerism Considerations
The molecular formula of this compound is established as C9H2ClF7O, with a precise molecular weight of 294.553 grams per mole. This formula indicates the presence of nine carbon atoms, two hydrogen atoms, one chlorine atom, seven fluorine atoms, and one oxygen atom. The high degree of fluorination is particularly notable, with seven fluorine atoms distributed between one direct fluorine substitution and two trifluoromethyl groups.
The Simplified Molecular Input Line Entry System representation for this compound is C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)F)C(F)(F)F. This notation clearly delineates the aromatic ring substitution pattern, with trifluoromethyl groups positioned at carbon atoms 4 and 6, a fluorine atom at position 2, and the acyl chloride functional group at position 1. The International Chemical Identifier string InChI=1S/C9H2ClF7O/c10-7(18)6-4(9(15,16)17)1-3(2-5(6)11)8(12,13)14/h1-2H provides a standardized computer-readable representation of the molecular structure.
Structural isomerism considerations for this compound involve the potential for positional isomers based on different arrangements of the fluorine and trifluoromethyl substituents around the benzene ring. However, the specific 2,4,6-substitution pattern represents a unique structural arrangement that distinguishes it from other possible isomeric forms. The compound exhibits no stereoisomerism due to the planar nature of the aromatic system and the absence of chiral centers.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction analysis represents a fundamental technique for determining the three-dimensional arrangement of atoms within crystalline materials. The Cambridge Structural Database, established in 1965 and containing over 1.3 million accurate three-dimensional structures from X-ray and neutron diffraction analyses, serves as the primary repository for crystallographic data of organic and organometallic compounds. This database facilitates comprehensive structural analysis and comparison of related fluorinated aromatic compounds.
X-ray powder diffraction techniques provide essential information about crystalline phase composition, structure, and material properties. The diffraction process relies on the interaction between X-ray radiation and the periodic arrangement of atoms within the crystal lattice. For highly fluorinated compounds such as this compound, the significant electron density differences between fluorine atoms and other elements create distinctive diffraction patterns that facilitate structural identification.
The sealed X-ray tube generation system produces characteristic X-ray radiation through electron bombardment of target materials. Modern diffractometer systems utilize automatic measurement and interpretation routines to analyze complex diffraction patterns. The high degree of fluorination in this compound creates unique scattering characteristics due to the high electron density of fluorine atoms compared to hydrogen, potentially resulting in enhanced diffraction intensity for certain reflections.
Crystallographic analysis of fluorinated aromatic compounds typically reveals important structural features including intermolecular interactions, molecular packing arrangements, and conformational preferences. The presence of multiple trifluoromethyl groups introduces significant steric considerations that influence crystal packing efficiency and intermolecular contact patterns. The acyl chloride functional group contributes additional complexity through its potential for hydrogen bonding interactions and electrostatic effects within the crystal lattice.
Table 1: Chemical Identification Parameters for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1017778-34-5 |
| Molecular Formula | C9H2ClF7O |
| Molecular Weight | 294.553 g/mol |
| Molecular Design Limited Number | MFCD09258670 |
| PubChem Compound Identifier | 46737582 |
| International Chemical Identifier Key | RBJVFNYOFYHETI-UHFFFAOYSA-N |
| Refractive Index | 1.4146 |
Table 2: Structural Descriptors and Computed Properties
| Property | Value |
|---|---|
| Heavy Atom Count | 18 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 17.1 Ų |
| Formal Charge | 0 |
| Complexity | 324 |
| Covalently-Bonded Unit Count | 1 |
Properties
IUPAC Name |
2-fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF7O/c10-7(18)6-4(9(15,16)17)1-3(2-5(6)11)8(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVFNYOFYHETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233461 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-34-5 | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is dissolved in an appropriate solvent, and thionyl chloride is added slowly. The mixture is then heated to reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed
Major Products Formed
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Thioesters: Formed from reaction with thiols
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid: Formed from hydrolysis
Scientific Research Applications
Synthesis and Reactivity
The compound is synthesized through acylation reactions involving 2-fluoro-4,6-bis(trifluoromethyl)benzoic acid and thionyl chloride or oxalyl chloride. The presence of electron-withdrawing trifluoromethyl groups significantly influences its reactivity, making it suitable for various electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
1. Organic Synthesis
- Building Block : It serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for the introduction of diverse functional groups into aromatic systems.
2. Pharmaceutical Development
- Intermediate in Drug Synthesis : This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancers. Its unique structure enhances bioactivity and selectivity.
3. Biological Studies
- Enzyme Inhibition : Research indicates that 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the proliferation of cancer cell lines with an IC50 value around 1.5 µM against human colorectal carcinoma cells.
- Protein-Ligand Interactions : The compound is also investigated for its role in studying protein-ligand interactions due to its ability to form stable complexes with target proteins.
Industrial Applications
1. Advanced Materials
- Polymer Production : Due to its thermal stability and chemical resistance, this compound is used in the development of advanced materials such as high-performance polymers and coatings.
2. Agrochemicals
- Pesticide Formulations : It has potential applications in the formulation of agrochemicals, particularly as a component in herbicides and insecticides due to its reactivity with biological targets.
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits cancer cell proliferation across various cell lines. One notable study indicated significant cytotoxicity against human colorectal carcinoma cells with an IC50 value of approximately 1.5 µM.
In Vivo Studies
Animal model studies have shown that treatment with this compound results in reduced tumor growth rates compared to control groups, indicating its potential effectiveness as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride involves its high reactivity due to the presence of electron-withdrawing fluorine and trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoyl Chlorides
Structural Analogues
The compound’s closest structural analogues include benzoyl chlorides with trifluoromethyl or halogen substituents. Key examples include:
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride
Key Differences
Substituent Position and Electronic Effects: The two -CF₃ groups in the target compound significantly increase electron withdrawal compared to mono-substituted analogues (e.g., 3- or 4-(trifluoromethyl)benzoyl chloride), making it more reactive toward nucleophiles .
Physical Properties :
- Density :
- 4-(Trifluoromethyl)benzoyl chloride: 1.404 g/cm³ .
- 3-(Trifluoromethyl)benzoyl chloride: 1.38 g/cm³ .
- Boiling Point:
- 4-(Trifluoromethyl)benzoyl chloride: 78–79°C at 16 mmHg .
- Target compound: Boiling point unavailable in provided sources.
Commercial Availability and Cost: 4-(Trifluoromethyl)benzoyl chloride: ¥6,500/5g . 3-(Trifluoromethyl)benzoyl chloride: ¥5,700/5 mL .
Data Tables
Table 1: Structural and Commercial Comparison of Benzoyl Chlorides
Table 2: Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|
| 4-(Trifluoromethyl)benzoyl chloride | 1.404 | 78–79 (16 mmHg) |
| 3-(Trifluoromethyl)benzoyl chloride | 1.38 | Not provided |
| This compound | N/A | N/A |
Biological Activity
2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride (CAS No. 1017778-34-5) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in pharmaceutical research.
- Molecular Formula : C₉H₂ClF₇O
- Molecular Weight : 294.55 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Data not available
- Density : 1.5 g/mL at 25 °C
The biological activity of this compound is primarily attributed to its high electrophilicity due to the presence of electron-withdrawing trifluoromethyl groups. This characteristic enhances its reactivity with nucleophiles, allowing it to participate in various biochemical reactions, including acylation of amines and alcohols, which can lead to the formation of biologically active derivatives.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives of this compound. For instance:
- Study Findings : A comparative study showed that certain fluoro and trifluoromethyl-substituted compounds exhibited significant antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA and VRSA). The minimum inhibitory concentration (MIC) for these compounds ranged from 0.25 to 64 µg/mL, with some derivatives demonstrating comparable efficacy to traditional antibiotics like vancomycin .
| Compound | MIC (µg/mL) | Activity Compared to Vancomycin |
|---|---|---|
| 22 | 2 | Comparable |
| 24 | 8 | Moderate |
| Salicylanilide | 64 | Lower than vancomycin |
Cytotoxicity
The cytotoxic effects of these compounds were evaluated using Vero cells. Compounds with MIC values below 1 µg/mL were identified as having a high selectivity index, indicating their potential as therapeutic agents with minimal toxicity to human cells .
Case Study 1: Synthesis and Evaluation of Derivatives
In a detailed investigation, researchers synthesized several derivatives of this compound and assessed their biological activities. The study focused on:
- Synthesis Methodology : The compound was reacted with various amines and alcohols under controlled conditions.
- Biological Testing : The resulting products were tested for their antimicrobial properties against common pathogens.
Case Study 2: Sodium Channel Modulation
Another study explored the role of this compound in modulating sodium channels in sensory neurons. The findings indicated that certain derivatives could inhibit specific sodium channel activities, which are crucial in pain signaling pathways. This suggests potential applications in developing analgesics targeting neuropathic pain .
Applications in Research
The versatility of this compound extends beyond antimicrobial activity:
Q & A
Basic Question: What are the common synthetic routes for 2-Fluoro-4,6-bis(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves halogen exchange or oxidation of benzyl derivatives. For example, 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide (C₉H₄BrF₇) can undergo nucleophilic substitution with chloride ions under anhydrous conditions to form the target benzoyl chloride . Reaction temperature (<0°C), solvent choice (e.g., dichloromethane), and stoichiometric control of reagents (e.g., AlCl₃ as a catalyst) are critical to minimize side reactions like hydrolysis. Purity is monitored via ¹⁹F NMR to detect residual intermediates .
Advanced Question: How does the electron-withdrawing effect of fluorine substituents affect the acylation reactivity of this compound compared to non-fluorinated analogs?
Answer:
The trifluoromethyl and fluorine groups enhance electrophilicity at the carbonyl carbon by destabilizing the electron-rich transition state. Kinetic studies show a 10–20× faster acylation rate compared to methyl-substituted benzoyl chlorides. However, steric hindrance from bis(trifluoromethyl) groups may reduce reactivity with bulky nucleophiles. Computational modeling (DFT) reveals reduced LUMO energy (-3.2 eV vs. -2.5 eV for non-fluorinated analogs), corroborating experimental data .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 ppm for CF₃ groups; δ ~ -110 ppm for aromatic F) .
- ¹H NMR : Detects aromatic protons (δ 7.5–8.5 ppm) and hydrolysis byproducts (e.g., carboxylic acids).
- IR Spectroscopy : Strong C=O stretching (~1770 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (m/z 290–325) confirm molecular weight, with fragmentation patterns distinguishing isomers .
Advanced Question: How do solvent polarity and temperature affect the stability of this compound during storage and reactions?
Answer:
The compound is highly moisture-sensitive. In polar aprotic solvents (e.g., DMF), hydrolysis occurs within hours at 25°C, generating carboxylic acid byproducts. Storage at -20°C under argon extends stability to >6 months. Kinetic studies in anhydrous THF show a half-life of ~48 hours at 25°C. Reactivity in non-polar solvents (e.g., toluene) is slower but requires rigorous drying to suppress decomposition .
Basic Question: What are the primary applications of this compound in organic synthesis?
Answer:
It serves as a versatile acylating agent for:
- Amide formation : Reacts with amines (e.g., anilines) to generate fluorinated benzamides, intermediates in pharmaceutical synthesis .
- Esterification : Produces activated esters for peptide coupling .
- Polymer chemistry : Incorporates fluorinated aromatic units into high-performance polymers .
Advanced Question: What computational methods model the reaction pathways involving this compound, and how do they predict regioselectivity?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) map reaction coordinates for nucleophilic attack. Studies reveal that the meta-fluorine directs electrophilic substitution to the para-position, while steric effects from bis(trifluoromethyl) groups disfavor ortho-attack. Transition state analysis shows a 15 kcal/mol activation barrier for acylation, aligning with experimental Arrhenius plots .
Basic Question: How are impurities (e.g., hydrolyzed acid or residual precursors) quantified during synthesis?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the benzoyl chloride (retention time ~12 min) from hydrolyzed acid (~8 min) .
- Titration : Karl Fischer titration quantifies moisture content (<0.1% required for high-purity batches) .
Advanced Question: What safety protocols are critical when handling this compound due to its hazardous properties?
Answer:
- PPE : Acid-resistant gloves, face shields, and fume hoods are mandatory (H314: Causes severe skin burns) .
- Spill management : Neutralize with sodium bicarbonate or inert adsorbents (e.g., vermiculite).
- Waste disposal : Hydrolyze residual material in ice-cold NaOH (1M) before disposal as halogenated waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
